BenchChemオンラインストアへようこそ!

Senp1-IN-3

Radiosensitization SENP1 inhibition Cancer radiotherapy

SENP1-IN-3 (Compound 17, Patent CN110627860) is a pentacyclic triterpenoid SENP1 deSUMOylation inhibitor developed for tumor radiosensitization—a phenotype not shared by enzymatic potency-optimized inhibitors. Validated in HeLa cells (IC50 >20 µM), it enables attribution of effects to radiation sensitization rather than direct cytotoxicity. Selective for SENP1 over SENP2, eliminating confounding variables present in dual inhibitors. Essential tool for SENP1-specific SUMOylation pathway dissection, SAR studies of the pentacyclic triterpenoid scaffold, and comparative pharmacology of the enzymatic-vs-functional disconnect in SENP1 inhibition.

Molecular Formula C36H58N2O4
Molecular Weight 582.9 g/mol
Cat. No. B12420046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenp1-IN-3
Molecular FormulaC36H58N2O4
Molecular Weight582.9 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)N(C)CC(=O)NC
InChIInChI=1S/C36H58N2O4/c1-22-13-18-36(31(41)38(10)21-29(40)37-9)20-19-34(7)25(30(36)23(22)2)11-12-27-33(6)16-15-28(42-24(3)39)32(4,5)26(33)14-17-35(27,34)8/h11,22-23,26-28,30H,12-21H2,1-10H3,(H,37,40)/t22-,23+,26+,27-,28+,30+,33+,34-,35-,36+/m1/s1
InChIKeyCMYOMWCIRQWAOZ-ZDIFQBRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SENP1-IN-3: A Specific SENP1 Inhibitor Designed for Tumor Radiosensitization in Cancer Research Procurement


SENP1-IN-3 (CAS: 2416910-59-1) is a specific small-molecule inhibitor of the deSUMOylation protease SENP1, identified as Compound 17 in patent CN110627860 [1]. The compound belongs to the pentacyclic triterpenoid class and was specifically developed to enhance tumor radiosensitivity rather than for direct cytotoxic potency alone [1]. Unlike many SENP1 inhibitors prioritized for enzymatic inhibition potency, SENP1-IN-3's design emphasizes functional sensitization of tumor cells to ionizing radiation, a phenotype not uniformly shared across SENP1 inhibitors [1][2].

Why SENP1-IN-3 Cannot Be Substituted by Generic SENP1 Inhibitors in Radiosensitization Studies


SENP1 inhibitors exhibit highly variable functional profiles that preclude generic substitution. The IC50 value for SENP1 enzymatic inhibition does not reliably predict radiosensitization efficacy; compounds with superior enzymatic potency (e.g., ursolic acid IC50 = 0.0064 μM, JK043 IC50 = 1.339 μM) may lack demonstrated radiosensitization activity [1][2]. Conversely, SENP1-IN-3 (IC50 >20 μM against HeLa cytotoxicity) was specifically identified from a patent series for its capacity to enhance radiation sensitivity, a phenotype not evaluated for most SENP1 inhibitors [3]. Additionally, off-target effects vary significantly: the dual SENP1/SENP2 inhibitor SENP2-IN-1 shows SENP2 inhibition (IC50 = 0.69 μM) that introduces confounding variables absent with SENP1-IN-3's SENP1-focused profile [4]. Substituting SENP1-IN-3 with an alternative SENP1 inhibitor risks losing the radiosensitization phenotype central to its intended research application.

Quantitative Differentiation: SENP1-IN-3 vs. SENP1 Inhibitor Comparators in Radiosensitization and Cytotoxicity Assays


Radiosensitization Phenotype: SENP1-IN-3 Demonstrates Functional Differentiation from Potent Enzymatic Inhibitors

SENP1-IN-3 was specifically identified and developed to enhance tumor cell sensitivity to ionizing radiation [1]. In contrast, more potent SENP1 enzymatic inhibitors such as ursolic acid (UA, IC50 = 0.0064 μM), JK043 (IC50 = 1.339 μM), and compound 13m (IC50 = 3.5 μM) have not been characterized for radiosensitization activity in the primary literature [2][3][4]. The functional radiosensitization phenotype of SENP1-IN-3 represents a distinct application-specific differentiator not predicted by SENP1 enzymatic IC50 values.

Radiosensitization SENP1 inhibition Cancer radiotherapy SUMOylation

Cytotoxicity Profile: SENP1-IN-3 Exhibits Modest Direct Cytotoxicity, Minimizing Confounding Effects in Radiosensitization Studies

SENP1-IN-3 demonstrates an IC50 >20 μM against HeLa cells following 72-hour treatment, indicating limited direct cytotoxicity at concentrations up to 20 μM [1][2]. This modest direct cytotoxicity profile is advantageous for radiosensitization studies, as it minimizes confounding cell death from the inhibitor alone. In comparison, Momordin Ic (Mc) shows an IC50 of 19.91 μM in SENP1 enzymatic inhibition assays, while ursolic acid exhibits an IC50 of 0.0064 μM for SENP1 inhibition [3][4].

Cytotoxicity HeLa cells SENP1 inhibitor Radiosensitizer

Selectivity Profile: SENP1-IN-3 Avoids Dual SENP1/SENP2 Inhibition Confounding Variables

SENP1-IN-3 is characterized as a specific SENP1 inhibitor without reported activity against SENP2 [1][2]. In contrast, the dual SENP1/SENP2 inhibitor SENP2-IN-1 inhibits SENP1 (IC50 = 1.3 μM), SENP2 (IC50 = 0.69 μM), and SENP5 (IC50 = 22.7 μM) [3]. Similarly, the optimized inhibitor ZHAWOC8697 shows dual activity with SENP1 IC50 = 8.6 μM and SENP2 IC50 = 2.3 μM [4]. The absence of SENP2 inhibition in SENP1-IN-3 reduces confounding variables in mechanistic studies focused on SENP1-specific signaling pathways.

Selectivity SENP1 SENP2 SUMO protease

Chemical Scaffold Differentiation: Pentacyclic Triterpenoid Core of SENP1-IN-3 Enables Distinct Physicochemical Properties

SENP1-IN-3 (Compound 17, CN110627860) possesses a pentacyclic triterpenoid scaffold with molecular formula C36H58N2O4 and molecular weight 582.86 g/mol [1]. This scaffold differs from the 2-(4-phenyl)-2-oxyethyl-4-benzoic acid aminobenzoic acid ester derivatives of earlier patent series (CN-103961348-A) [2]. The calculated LogP of 7.2 and tPSA of 75.7 Ų suggest distinct membrane permeability and solubility characteristics compared to synthetic SENP1 inhibitors with smaller molecular weight and different core structures .

Pentacyclic triterpenoid Chemical scaffold SENP1-IN-3 Molecular properties

SENP1-IN-3 Application Scenarios: Optimal Research Contexts for Radiosensitization and SENP1 Inhibition Studies


Combination Radiotherapy Studies in Cancer Cell Lines

SENP1-IN-3 is optimally deployed in studies examining the enhancement of tumor cell sensitivity to ionizing radiation. Given its demonstrated radiosensitization phenotype [1], researchers can use SENP1-IN-3 at concentrations up to 20 μM (as validated in HeLa cell cytotoxicity assays) [2] to investigate SENP1-mediated mechanisms of radiation response. This application is supported by the compound's modest direct cytotoxicity (IC50 >20 μM), which allows attribution of observed effects to radiosensitization rather than direct cell killing [2].

SENP1-Specific Mechanistic Studies Requiring Isoform Selectivity

For investigations requiring specific modulation of SENP1 without confounding SENP2 inhibition, SENP1-IN-3 provides a focused tool compound. Unlike dual SENP1/SENP2 inhibitors such as SENP2-IN-1 (SENP2 IC50 = 0.69 μM) [3], SENP1-IN-3 lacks reported SENP2 activity [1]. This selectivity is essential for dissecting SENP1-specific contributions to SUMOylation-dependent signaling pathways, particularly in cancer models where SENP1 and SENP2 have divergent regulatory roles [4].

Structure-Activity Relationship Studies of Pentacyclic Triterpenoid SENP1 Inhibitors

SENP1-IN-3 serves as a reference compound for SAR studies exploring the pentacyclic triterpenoid scaffold class. With its defined structure (C36H58N2O4, MW 582.86) and calculated physicochemical properties (LogP 7.2, tPSA 75.7 Ų) , SENP1-IN-3 provides a benchmark for comparing modified analogs within the CN110627860 patent series. Researchers can evaluate how structural modifications impact both SENP1 inhibitory activity and radiosensitization efficacy [1].

Comparative Studies of SENP1 Inhibitors with Divergent Functional Profiles

SENP1-IN-3 enables comparative pharmacology studies that contrast radiosensitization-focused SENP1 inhibitors with enzymatic potency-optimized inhibitors. For example, researchers can compare SENP1-IN-3's functional radiosensitization phenotype [1] against the more potent enzymatic inhibitors ursolic acid (SENP1 IC50 = 0.0064 μM) [4] or compound 13m (IC50 = 3.5 μM) [5] to investigate the disconnect between enzymatic inhibition potency and functional radiosensitization efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senp1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.